Licochalcone E
Overview
Description
Licochalcone E (Lico E) is a retrochalcone isolated from the root of Glycyrrhiza inflata, known for its diverse pharmacological properties. It has been studied for its potential antidiabetic effects, as it can induce adipocyte differentiation and improve hyperglycemia and hyperlipidemia in diabetic conditions by acting as a peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist and stimulating Akt signaling . Additionally, Lico E has demonstrated anti-inflammatory effects by inhibiting IL-12p40 production and reducing chronic allergic contact dermatitis through the down-regulation of NF-kappa B . Its anti-inflammatory properties are further supported by its ability to inhibit various inflammatory pathways in mouse skin and murine macrophage models .
Synthesis Analysis
The stereoselective total synthesis of (+)-licochalcone E has been achieved in a 13-step process starting from aryl bromide, with a key step involving a palladium-catalyzed Negishi-Reformatsky coupling reaction . Another study reported a concise synthesis of this compound and its regio-isomer, licochalcone F, using Claisen rearrangement for key intermediate synthesis . The absolute configuration of (−)-licochalcone E was determined through enantioselective total synthesis, confirming its (S)-configuration .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through synthetic efforts, which have also allowed for the determination of its absolute configuration and the synthesis of its regio-isomer . The structure is characterized by the presence of a retrochalcone skeleton, which is a defining feature of the compound and contributes to its biological activity.
Chemical Reactions Analysis
This compound has been shown to interact with various molecular targets and pathways. It exhibits potent anti-inflammatory effects by inhibiting the activation of NF-kappaB and AP-1 transcriptional activity, which leads to decreased expression of pro-inflammatory cytokines and inducible enzymes such as iNOS and COX-2 . Furthermore, it can modulate NF-kappaB and Bcl-2 family members to induce apoptosis in endothelial cells .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, its biological activities suggest it has the necessary solubility and stability to interact with cellular targets and exert pharmacological effects. Its antimicrobial activity against Staphylococcus aureus and its ability to reduce the production of staphylococcal alpha-toxin indicate that it can interact effectively with bacterial cells . Additionally, its cytotoxic effects on human pharyngeal squamous carcinoma cells and the induction of apoptosis through both extrinsic and intrinsic pathways suggest that it can permeate cell membranes and induce cellular responses .
Scientific Research Applications
Immunomodulatory Effects
Licochalcone E, a compound from licorice roots, has shown potential in modulating immune responses. Research suggests it may influence the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, which are critical in the body's immune responses (Fontes et al., 2014).
Antidiabetic Properties
Studies have indicated that this compound may play a role in managing diabetes. It appears to influence adipocyte differentiation, potentially impacting glucose metabolism and insulin sensitivity. This suggests a potential application in treating obesity-related diabetes (Park et al., 2012).
Dermatological Applications
This compound has been found to reduce chronic allergic contact dermatitis and influence cytokine production, particularly IL-12p40, through the modulation of the NF-kappa B pathway. This implies a possible therapeutic application in skin inflammation treatments (Cho et al., 2010).
Role in Cancer Research
There is evidence that this compound induces apoptosis in certain cancer cells, affecting key pathways like NF-kappaB and Bcl-2 family. This suggests its potential as a chemopreventive agent or in cancer therapy (Chang et al., 2007).
Anti-Inflammatory and Antioxidative Effects
This compound has demonstrated anti-inflammatory properties in various models, including reducing inflammation in allergic airway diseases. It may also exhibit antioxidative effects, suggesting its use in conditions involving oxidative stress (Chu et al., 2013).
Mechanism of Action
Target of Action
Licochalcone E, a flavonoid extracted from licorice, has been reported to have several targets. It has been found to inhibit the function of Choline Transporter-Like Protein 1 (CTL1) in microglia . CTL1 is involved in choline uptake, which is crucial for the synthesis of acetylcholine, a neurotransmitter involved in many functions including memory and muscle control. Inhibition of CTL1 by this compound preferentially induces M2 microglial polarity .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. It inhibits choline uptake and Aβ1-42 aggregation in a concentration-dependent manner . The inhibitory effect of this compound on choline uptake is mediated by CTL1 . This interaction leads to a shift in microglial polarity from M1 to M2 .
Biochemical Pathways
This compound affects multiple signaling pathways. It regulates the expression in pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways . Through these pathways, this compound can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, and regulate autophagy and apoptosis .
Pharmacokinetics
A liposome of a similar compound, licochalcone a, was prepared to ameliorate the low in vivo availability and efficacy of the compound . This suggests that this compound may also have low bioavailability, which could be improved through similar methods.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can inhibit the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis . It also has an inhibitory effect on Aβ aggregation and promotes polarity from M1 to M2 microglia via inhibition of the CTL1 function in microglia .
Safety and Hazards
properties
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPKMTGYQGHLJS-RNVIBTMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904154 | |
Record name | Licochalcone E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular formula and weight of licochalcone E?
A1: this compound has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol [, ].
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, structural elucidation of this compound has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].
Q3: What are the primary mechanisms of action of this compound against cancer cells?
A3: this compound exhibits anticancer activity through multiple pathways. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, migration, and invasion, and suppress angiogenesis (formation of new blood vessels that supply tumors) [, , , ].
Q4: How does this compound influence inflammation?
A4: this compound demonstrates potent anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), primarily by inhibiting the activation of signaling pathways such as NF-κB and AP-1 [, ].
Q5: What is the role of this compound in modulating microglial polarization?
A5: Recent research suggests that this compound can shift microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This effect is linked to its ability to inhibit choline uptake via choline transporter-like protein 1 (CTL1) in microglia [].
Q6: How does this compound affect liver health?
A6: this compound has been shown to protect against carbon tetrachloride-induced liver toxicity in mice, potentially by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB) expression []. It also exhibits antidiabetic effects, potentially improving insulin sensitivity [, ].
Q7: Does this compound interact with specific enzymes?
A7: Research indicates that this compound can inhibit thioredoxin reductase 1 (TrxR1) expression, which plays a crucial role in cellular redox balance. This inhibition subsequently influences the Nrf2/STAT6 signaling pathway, contributing to its antitumor effects in neuroblastoma cells [].
Q8: How do structural modifications impact the activity of this compound?
A8: Specific structural features are crucial for this compound's biological activity. Studies on licochalcone analogs reveal that the presence of isopentenyl and hydroxyl groups on the A ring significantly contributes to its ability to inhibit pancreatic lipase []. Further SAR studies with this compound derivatives are necessary to fully elucidate the impact of structural modifications on its potency, selectivity, and other pharmacological properties [].
Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: While detailed PK/PD studies on this compound are limited, research suggests it is orally bioavailable. In the 4T1 mammary orthotopic cancer model, oral administration of this compound effectively suppressed tumor growth and lung metastasis [, ].
Q10: What in vitro and in vivo models have been used to investigate the biological activities of this compound?
A10: Various models have been employed to study this compound, including:* Cancer: Human cancer cell lines (e.g., KB oral cancer cells, FaDu pharyngeal squamous carcinoma cells, MDA-MB-231 breast cancer cells, SH-SY5Y and SK-N-BE(2) neuroblastoma cells) [, , , ].* Inflammation: Murine macrophage cell line (RAW 264.7) [, ] and mouse models of inflammation [].* Liver Toxicity: Mouse model of carbon tetrachloride-induced liver injury [].* Microglial Polarization: Immortalized mouse microglial cell line (SIM-A9) []. * Antibacterial Activity: Staphylococcus aureus strains (including methicillin-resistant strains) [, , ].
Q11: What is known about the safety and toxicity profile of this compound?
A11: While this compound generally exhibits low toxicity in preclinical studies, further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use [, ].
Q12: What are the potential applications of this compound in drug development?
A12: Based on its diverse biological activities, this compound holds promise for the development of novel therapeutics targeting:
- Cancer: Its ability to inhibit tumor growth, metastasis, and angiogenesis makes it a potential candidate for anticancer drug development [, , ].
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential for treating conditions like arthritis, inflammatory bowel disease, and skin disorders [, ].
- Neurodegenerative Diseases: Its ability to inhibit Aβ aggregation and modulate microglial polarization suggests potential for treating Alzheimer's disease [].
- Metabolic Disorders: Its antidiabetic effects and potential to improve insulin sensitivity warrant further investigation for treating type 2 diabetes [, ].
- Bacterial Infections: Its antibacterial activity, particularly against antibiotic-resistant strains like MRSA, makes it a potential candidate for developing new antibacterial agents [, , ].
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